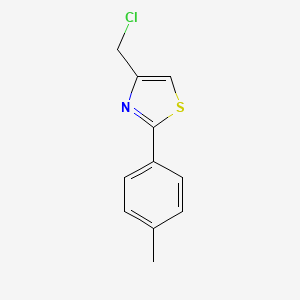

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole

Beschreibung

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at position 4 and a 4-methylphenyl group at position 2. Its molecular formula is C₁₁H₁₀ClNS, with a molecular weight of 231.72 g/mol. The chloromethyl group enhances electrophilicity, making it reactive in nucleophilic substitutions, while the 4-methylphenyl group contributes to hydrophobic interactions in biological systems .

Synthetic routes for analogous thiazoles often involve Hantzsch condensation or lithiation reactions. For instance, describes the synthesis of chloromethyl thiazoles via H-lithiation and subsequent functionalization, suggesting a plausible pathway for the target compound .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMKYJPSVWEWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366297 | |

| Record name | 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35199-18-9 | |

| Record name | 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antimicrobial Activity :

- 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole has shown significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. Studies indicate that compounds with thiazole rings often demonstrate cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

-

Cancer Therapy :

- Research has demonstrated that derivatives of thiazole can effectively inhibit cancer cell proliferation. For instance, compounds synthesized from the thiazole scaffold have been evaluated for antiproliferative activity against several human cancer cell lines, including A549 (lung), HeLa (cervical), and HT29 (colon) cells. Some derivatives exhibited remarkable activity with low toxicity towards normal cells .

- Mechanism of Action :

Agrochemical Applications

- The compound's structural characteristics make it a candidate for developing agrochemicals, particularly fungicides and herbicides. Its ability to interact with biological targets can be harnessed to create effective crop protection agents.

- Study on Antiproliferative Activity : Zhang et al. synthesized various thiazole derivatives and tested them against multiple cancer cell lines. They found that certain derivatives displayed selective action towards specific cancer types while maintaining low toxicity levels towards normal cells .

- Molecular Docking Studies : Interaction studies utilizing molecular docking simulations have revealed that 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole binds effectively to proteins associated with cancer pathways, indicating its potential as a therapeutic agent.

Wirkmechanismus

The mechanism by which 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogs and Key Properties

- Chlorophenyl vs. Methylphenyl : The 4-chlorophenyl analog () exhibits higher thermal stability (decomposition at 235°C) compared to the methylphenyl derivative, likely due to stronger intermolecular halogen bonding .

- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (e.g., ) show improved solubility in polar solvents due to increased polarity, whereas nitro groups () reduce solubility .

Antimicrobial and Enzyme Inhibition

Molecular Docking Insights

- π-π Stacking : Electron-withdrawing groups (e.g., -CF₃ in ) enhance binding to aromatic enzyme pockets, while methyl groups (target compound) may prioritize lipophilicity over specific interactions .

- Chloromethyl Reactivity : The ClCH₂ group could act as a leaving group, enabling covalent binding to nucleophilic residues (e.g., cysteine) in therapeutic targets .

Biologische Aktivität

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, mechanisms of action, and other biological effects supported by recent research findings.

1. Anticancer Activity

In Vitro Studies

Research indicates that thiazole derivatives, including 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative structurally similar to this compound demonstrated an IC50 of 5.73 µM against MCF-7 breast cancer cells and 12.15 µM against MDA-MB-231 cells, indicating potent activity comparable to established chemotherapeutics like staurosporine .

Mechanisms of Action

The anticancer activity of these compounds is attributed to several mechanisms:

- VEGFR-2 Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.093 µM, suggesting a role in angiogenesis inhibition .

- Induction of Apoptosis : It triggers programmed cell death through apoptosis and necrosis pathways in cancer cells .

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase while reducing the population in the G2/M phase, further contributing to its antiproliferative effects .

2. Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. For example:

- The presence of electron-donating groups (EDGs) such as methyl groups on the phenyl ring enhances cytotoxic activity .

- Modifications in the thiazole ring and substitution patterns significantly affect potency and selectivity against different cancer cells .

3. Additional Biological Activities

Beyond anticancer properties, thiazole derivatives have demonstrated various biological activities:

- Antidiabetic Effects : Some compounds exhibit potential antidiabetic properties by enhancing insulin sensitivity and ameliorating glucose metabolism .

- Neuroprotective Effects : Certain derivatives have shown protective effects against oxidative stress in neuronal cell lines, indicating potential for neurodegenerative disease treatment .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.